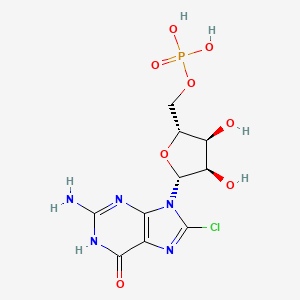
8-Chloroguanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroguanosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of purine nucleotides. It is a chlorinated derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroguanosine 5’-(dihydrogen phosphate) typically involves the chlorination of guanosine. One common method is the reaction of guanosine with hypochlorous acid (HOCl) in the presence of myeloperoxidase, an enzyme that catalyzes the formation of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction is carried out at a neutral pH of 7.4 .
Industrial Production Methods: The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroguanosine 5’-(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-7,8-dihydroguanosine.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: 8-oxo-7,8-dihydroguanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloroguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study chlorination reactions and the effects of chlorinated nucleosides.
Biology: Investigated for its role in DNA and RNA damage and repair mechanisms.
Medicine: Explored for its potential anti-cancer properties due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications
Mecanismo De Acción
The mechanism of action of 8-Chloroguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA or RNA, where it can cause structural modifications and damage. This damage can lead to the activation of DNA repair pathways or apoptosis in cells. The compound targets nucleic acids and interacts with various enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
8-Oxo-7,8-dihydroguanosine: An oxidized derivative of guanosine.
8-Nitroguanosine: A nitrated derivative of guanosine.
5-Chlorocytidine: A chlorinated derivative of cytidine.
Comparison: 8-Chloroguanosine 5’-(dihydrogen phosphate) is unique due to its specific chlorination at the 8-position of guanosine. This modification imparts distinct chemical and biological properties, making it a valuable tool for studying chlorination-induced DNA damage and its implications in diseases such as cancer .
Propiedades
Número CAS |
90074-94-5 |
|---|---|
Fórmula molecular |
C10H13ClN5O8P |
Peso molecular |
397.66 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-8-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
ZOHCBBMVQRTQRD-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)

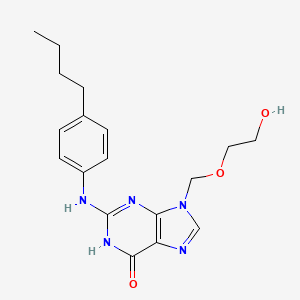

![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
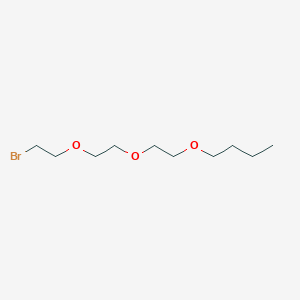
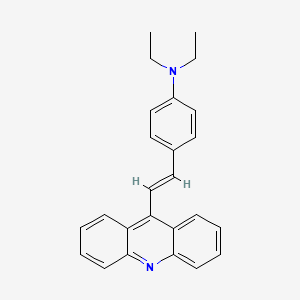
![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
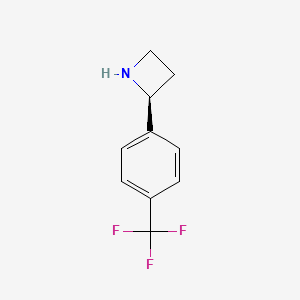
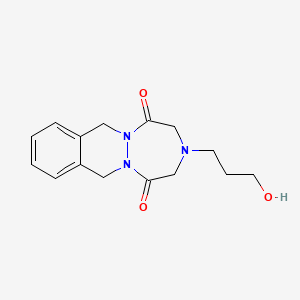
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
